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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Iodo-2-thiophenecarboxaldehyde is a halogenated heterocyclic aldehyde with significant

potential in organic synthesis and medicinal chemistry. Its utility as a building block in the

development of novel therapeutic agents and functional materials necessitates a thorough

understanding of its structural and spectroscopic properties. This technical guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Iodo-2-thiophenecarboxaldehyde. Due to the limited availability

of direct experimental spectra in public databases, this guide presents a combination of

predicted data based on established substituent effects on the thiophene ring and general

experimental protocols applicable for its characterization.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-Iodo-2-
thiophenecarboxaldehyde. These predictions are derived from the analysis of spectral data

for 2-thiophenecarboxaldehyde and its other 5-substituted derivatives, considering the

electronic and steric effects of the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~9.8 - 10.0 Singlet -
Aldehydic proton

(CHO)

~7.6 - 7.8 Doublet ~4.0 H3

~7.3 - 7.5 Doublet ~4.0 H4

¹³C NMR (Carbon NMR)

Chemical Shift (δ, ppm) Assignment

~182 - 185 C=O (Aldehyde)

~145 - 150 C2

~138 - 142 C4

~130 - 135 C3

~80 - 85 C5

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretching (aromatic)

~2850, ~2750 Medium, Weak C-H stretching (aldehyde)

~1670 - 1650 Strong C=O stretching (aldehyde)

~1520 - 1400 Medium to Strong
C=C stretching (thiophene

ring)

~800 - 700 Strong C-H out-of-plane bending

~600 - 500 Medium C-I stretching
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

238 High [M]⁺ (Molecular ion)

237 Moderate [M-H]⁺

111 Moderate to High [M-I]⁺

83 Moderate [C₄H₃S]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for 5-Iodo-2-thiophenecarboxaldehyde.

NMR Spectroscopy
Sample Preparation:

Dissolve 10-20 mg of 5-Iodo-2-thiophenecarboxaldehyde in approximately 0.6-0.8 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-5 seconds.

¹³C NMR:

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the

ATR crystal.

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent, cast a

film on a KBr or NaCl plate, and allow the solvent to evaporate.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and

press into a transparent pellet.

Instrumentation and Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum should be collected before running the sample.

Mass Spectrometry (MS)
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Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph

(GC-MS).

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Inlet System: Direct infusion or via GC for separation from impurities.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 5-Iodo-2-thiophenecarboxaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
The predicted spectral data and standardized experimental protocols provided in this guide

serve as a valuable resource for the identification and characterization of 5-Iodo-2-
thiophenecarboxaldehyde. While direct experimental data remains to be widely published,

the presented information, based on sound chemical principles and data from analogous

compounds, offers a robust starting point for researchers in the fields of chemical synthesis and

drug discovery. The application of the described spectroscopic techniques is crucial for

verifying the identity, purity, and structure of this versatile chemical intermediate.
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To cite this document: BenchChem. [Spectroscopic Profile of 5-Iodo-2-
thiophenecarboxaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1304914#5-iodo-2-thiophenecarboxaldehyde-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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